3,3-Di(trifluoromethyl)diazirine
Overview
Description
3,3-Di(trifluoromethyl)diazirine is a compound that belongs to the diazirine family, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is particularly notable for its trifluoromethyl groups attached to the carbon atom, which significantly influence its chemical properties and reactivity. Diazirines are widely used as photoreactive crosslinkers in various scientific fields due to their ability to generate carbenes upon exposure to light, heat, or electrical stimulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Di(trifluoromethyl)diazirine typically involves the reaction of trifluoromethyl ketones with hydrazine derivatives. One common method includes the cyclization of trifluoromethyl ketones with hydrazine hydrate under acidic conditions, followed by oxidation to form the diazirine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,3-Di(trifluoromethyl)diazirine undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:
Photochemical Reactions: Exposure to UV light generates carbenes, which can insert into C-H, O-H, and N-H bonds.
Thermal Reactions: Heating the compound also produces carbenes, facilitating similar insertion reactions.
Common Reagents and Conditions:
Photochemical Activation: UV light sources are commonly used to activate the diazirine ring.
Thermal Activation: Heating the compound to specific temperatures induces carbene formation.
Major Products: The major products of these reactions depend on the substrates present. For example, carbene insertion into C-H bonds typically results in the formation of new C-C bonds, while insertion into O-H or N-H bonds forms C-O or C-N bonds, respectively .
Scientific Research Applications
3,3-Di(trifluoromethyl)diazirine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3,3-Di(trifluoromethyl)diazirine involves the generation of carbenes upon activation by light or heat. These carbenes are highly reactive intermediates that can insert into various chemical bonds, facilitating the formation of new covalent bonds. This property makes diazirines valuable tools for crosslinking and labeling applications .
Comparison with Similar Compounds
3-Trifluoromethyl-3-phenyldiazirine: Similar in structure but with a phenyl group instead of a second trifluoromethyl group.
3-Methyl-3-phenyldiazirine: Contains a methyl group and a phenyl group, differing in both electronic and steric properties.
Uniqueness: 3,3-Di(trifluoromethyl)diazirine is unique due to its two trifluoromethyl groups, which enhance its stability and reactivity compared to other diazirines. The presence of these groups also increases the compound’s lipophilicity, making it more suitable for certain biological applications .
Properties
IUPAC Name |
3,3-bis(trifluoromethyl)diazirine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6N2/c4-2(5,6)1(10-11-1)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZQSMQOKKCBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(N=N1)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340820 | |
Record name | 3H-Diazirine, 3,3-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3024-50-8 | |
Record name | 3H-Diazirine, 3,3-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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